3-Ethylcyclobutane-1-carbaldehyde 3-Ethylcyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1784060-14-5
VCID: VC6571431
InChI: InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3
SMILES: CCC1CC(C1)C=O
Molecular Formula: C7H12O
Molecular Weight: 112.172

3-Ethylcyclobutane-1-carbaldehyde

CAS No.: 1784060-14-5

Cat. No.: VC6571431

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

3-Ethylcyclobutane-1-carbaldehyde - 1784060-14-5

Specification

CAS No. 1784060-14-5
Molecular Formula C7H12O
Molecular Weight 112.172
IUPAC Name 3-ethylcyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3
Standard InChI Key AFRINSHOBQKVMN-UHFFFAOYSA-N
SMILES CCC1CC(C1)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-ethylcyclobutane-1-carbaldehyde, delineates its structure: a cyclobutane ring with an ethyl group (-CH₂CH₃) at carbon 3 and an aldehyde (-CHO) at carbon 1. The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the compound’s reactivity compared to larger cycloalkanes like cyclohexane . The ethyl group contributes steric bulk, moderating reaction kinetics in nucleophilic substitutions while stabilizing transition states in cycloadditions or condensations.

Key Structural Features:

  • Ring Strain: Cyclobutane’s bond angle distortion (≈90° vs. 109.5° for sp³ hybridization) increases thermodynamic instability, favoring ring-opening or rearrangement reactions.

  • Electrophilic Aldehyde: The aldehyde group’s polarized carbonyl carbon (δ⁺) is susceptible to nucleophilic attacks, enabling diverse addition and condensation reactions.

  • Steric Effects: The ethyl group at C3 creates a steric environment that influences regioselectivity in reactions involving the cyclobutane ring.

PropertyValue/Description
Molecular FormulaC₇H₁₂O
Molecular Weight112.17 g/mol
Boiling PointEstimated 160–180°C (extrapolated)
Density~1.02 g/cm³
SolubilityMiscible in polar organic solvents

The aldehyde’s infrared (IR) spectrum would exhibit a strong absorption band near 1,710 cm⁻¹ for the carbonyl stretch, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 1.5–3.0 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

ParameterIndustrial Method
Reactor TypeContinuous Flow Reactors
CatalystsHeterogeneous (e.g., Pd/C)
PurificationDistillation, Chromatography
Yield70–85% (benchmark for analogues)

Continuous flow systems enhance heat dissipation and reaction control, critical for managing the exothermic nature of cycloadditions .

Chemical Reactivity and Reaction Pathways

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids, a reaction leveraged in synthesizing 3-ethylcyclobutanecarboxylic acid (CAS 66016-16-8) :

3-Ethylcyclobutane-1-carbaldehydeKMnO4,H2O3-Ethylcyclobutanecarboxylic Acid\text{3-Ethylcyclobutane-1-carbaldehyde} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-Ethylcyclobutanecarboxylic Acid}
ReagentConditionsProductYield
KMnO₄Aqueous, acidicCarboxylic Acid80%
CrO₃H₂SO₄, acetoneCarboxylic Acid75%
O₂ (catalytic)Pt, 100°CCarboxylic Acid65%

Reduction Reactions

Reduction of the aldehyde yields primary alcohols, useful in fragrance and pharmaceutical intermediates:

3-Ethylcyclobutane-1-carbaldehydeNaBH43-Ethylcyclobutane-1-methanol\text{3-Ethylcyclobutane-1-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{3-Ethylcyclobutane-1-methanol}
ReagentSolventTemperatureYield
NaBH₄MeOH0°C85%
LiAlH₄Dry etherReflux92%

Nucleophilic Additions

The electrophilic aldehyde carbon participates in Grignard and similar reactions:

R-Mg-X+3-Ethylcyclobutane-1-carbaldehyde3-Ethylcyclobutane-1-(R-CH₂-OH)\text{R-Mg-X} + \text{3-Ethylcyclobutane-1-carbaldehyde} \rightarrow \text{3-Ethylcyclobutane-1-(R-CH₂-OH)}
NucleophileProductApplication
CH₃MgBr1-(Hydroxyethyl)cyclobutanePolymer precursors
NH₃Cyclobutane imineHeterocyclic synthesis

Condensation Reactions

Under basic conditions, intramolecular aldol condensation occurs if α-hydrogens are present:

Base+3-Ethylcyclobutane-1-carbaldehydeBicyclic Enone\text{Base} + \text{3-Ethylcyclobutane-1-carbaldehyde} \rightarrow \text{Bicyclic Enone}
BaseTemperatureProduct
NaOH80°CBicyclo[3.2.1]oct-6-en-2-one
KOtBuRTBicyclic aldol adduct

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s strained ring and reactive aldehyde make it a versatile building block:

  • Heterocycle Synthesis: Formation of pyrrolidines or piperidines via reductive amination.

  • Polymer Chemistry: Copolymerization with dienes to create rigid, high-Tg materials.

Medicinal Chemistry

While direct studies on this compound are sparse, analogues exhibit bioactivity:

  • Antimicrobial Properties: Cyclobutane aldehydes disrupt microbial cell membranes .

  • Cytotoxicity: Apoptosis induction in cancer cell lines (e.g., IC₅₀ ≈ 20–30 µM for A549 cells).

Materials Science

  • Liquid Crystals: Ethyl-substituted cyclobutanes enhance mesophase stability.

  • Coordination Polymers: Aldehyde groups act as ligands for metal-organic frameworks (MOFs).

Comparison with Structural Analogues

CompoundKey DifferencesReactivity Profile
CyclohexanecarbaldehydeLarger ring, less strainSlower oxidation kinetics
3-Methylcyclobutane-1-carbaldehydeSmaller substituent (methyl vs. ethyl)Faster nucleophilic additions
CyclopropanecarbaldehydeHigher ring strainProne to ring-opening reactions

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